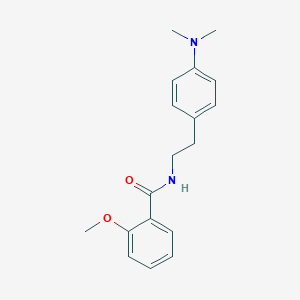

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(2)15-10-8-14(9-11-15)12-13-19-18(21)16-6-4-5-7-17(16)22-3/h4-11H,12-13H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSBHOIGGQVKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in dry ether

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzamides or phenethyl derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide has the following chemical characteristics:

- Molecular Formula : C18H24N2O2

- Molecular Weight : Approximately 300.4 g/mol

- Structural Features :

- Dimethylamino Group : Enhances solubility and influences receptor binding.

- Methoxy Group : Provides steric hindrance and modulates electronic properties.

- Benzamide Core : Associated with various biological activities, including enzyme inhibition.

A. Chemistry

- Catalysis : The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations. Its unique structure allows it to facilitate reactions by stabilizing transition states or intermediates.

- Organic Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals.

B. Biology and Medicine

- Pharmacology : this compound is investigated for its potential as a pharmacophore in drug design. It targets specific receptors or enzymes, which may lead to therapeutic applications .

- Biological Studies : The compound is utilized in studies aimed at understanding small molecule interactions with biological macromolecules, providing insights into drug-receptor dynamics.

- Antiviral Properties : Research indicates that derivatives of benzamide, including this compound, exhibit antiviral activity against several viruses. For example, it has been noted for its potential to inhibit Hepatitis B virus replication.

C. Material Science

- Development of New Materials : The compound is explored for developing materials with specific electronic or optical properties. Its unique chemical structure may contribute to advancements in electronic devices or sensors.

A. Molecular Targets and Pathways

- Receptor Binding : The compound interacts with specific receptors in biological systems, modulating their activity and influencing various signaling pathways within cells.

- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, affecting metabolic pathways crucial for cell function. This property is particularly relevant for targeting enzyme-related diseases .

- Signal Transduction Modulation : By binding to key proteins involved in cellular signaling, the compound may alter signal transduction pathways, impacting cellular responses and potentially leading to therapeutic effects.

A. Antifungal Activity

Recent studies have demonstrated that certain derivatives of this compound exhibit significant antifungal activity against various strains such as Aspergillus flavus and Penicillium expansum. These findings suggest potential applications in treating fungal infections .

B. Cancer Research

A quantitative structure–activity relationship (QSAR) modeling approach has identified compounds similar to this compound that exhibit selective cytotoxicity against cancerous cell lines while sparing non-cancerous cells. This research supports ongoing synthetic efforts to develop new cancer therapeutics targeting the aryl hydrocarbon receptor (AhR) .

Tables for Comparison

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Catalysis, Organic Synthesis | Enhances reaction efficiency |

| Pharmacology | Drug Design | Potential pharmacophore targeting receptors |

| Biological Studies | Small Molecule Interactions | Insights into drug-receptor dynamics |

| Material Science | Development of Electronic Materials | Unique properties for advanced materials |

| Antiviral Properties | Inhibition of Hepatitis B Virus | Potential antiviral agent |

| Antifungal Activity | Activity against fungal strains | Significant antifungal properties |

Mecanismo De Acción

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(dimethylamino)phenethyl)-2-hydroxybenzamide

- N-(4-(dimethylamino)phenethyl)-2-chlorobenzamide

- N-(4-(dimethylamino)phenethyl)-2-nitrobenzamide

Uniqueness

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Actividad Biológica

N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a benzamide core with a dimethylamino group and a methoxy substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 288.35 g/mol.

Receptor Binding

This compound interacts with various receptors in biological systems. It has been shown to modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This interaction may lead to alterations in physiological responses, making it a candidate for drug development targeting these receptors.

Enzyme Inhibition

The compound exhibits enzyme inhibitory properties, particularly against specific metabolic enzymes. This inhibition can affect various metabolic pathways, contributing to its potential therapeutic effects.

Antiviral Properties

Research indicates that derivatives of benzamide compounds, including this compound, have exhibited antiviral activities. For instance, related compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .

Anticancer Activity

Studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds similar to this compound have been evaluated for their anti-proliferative effects against various cancer cell lines. These studies suggest that such compounds could serve as lead structures for developing new anticancer agents .

Case Studies

- Antiviral Activity Against HBV

- Anticancer Evaluation

Table 1: Summary of Biological Activities

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Antiviral | This compound | Inhibits HBV replication |

| Anticancer | Benzamide Derivatives | Significant anti-proliferative effects on cancer cell lines |

| Enzyme Inhibition | Various Benzamide Derivatives | Modulates metabolic pathways |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity | Notes |

|---|---|---|

| This compound | Antiviral | Effective against HBV |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide | Anticancer | Enhanced potency observed |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Antiviral | Broad-spectrum activity against multiple viruses |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(dimethylamino)phenethyl)-2-methoxybenzamide?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, analogous benzamide derivatives (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) were prepared using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key parameters include maintaining a low reaction temperature (e.g., -50°C) to minimize side reactions and improve yield. Post-synthesis purification involves column chromatography and structural validation via IR, ¹H-NMR, and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹).

- ¹H-NMR : Confirms substituent environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, methoxy protons at δ ~3.8–4.0 ppm).

- ¹³C-NMR : Validates carbonyl (C=O) and aromatic carbons.

- Elemental analysis : Ensures purity (>95%) .

Q. How does pH influence the stability and fluorescence properties of this compound?

- Methodological Answer : Fluorescence studies on structurally similar benzamides reveal optimal fluorescence intensity at pH 5 and 25°C , attributed to protonation/deprotonation equilibria of the dimethylamino group. Use 0.1 M HCl/NaOH to adjust pH, and validate via spectrofluorometry at λex 340 nm and λem 380 nm. Stability is confirmed by monitoring intensity over time (e.g., 24 hours) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Synthetic diversification : Modify substituents (e.g., replace dimethylamino with piperazine or tertiary amines) to assess impact on bioactivity.

- Biological assays : Test derivatives in enzyme inhibition (e.g., histone deacetylase) or cytotoxicity assays (e.g., IC50 determination in cancer cell lines).

- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., NLRP3 inflammasome) .

Q. What strategies resolve contradictions in fluorescence or bioactivity data across studies?

- Methodological Answer :

- Standardize experimental conditions : Control solvent polarity (e.g., DMSO vs. aqueous buffers), temperature (25°C ± 1°C), and excitation/emission wavelengths.

- Validate via orthogonal assays : Cross-check fluorescence results with HPLC purity data or surface plasmon resonance (SPR) for binding constants.

- Replicate with independent batches : Confirm reproducibility using ≥3 independently synthesized batches .

Q. How can fluorescence quenching or binding constants be quantified for this compound?

- Methodological Answer :

-

Stern-Volmer analysis : Measure quenching by titrating with metal ions (e.g., Pb²⁺) or biomolecules. Calculate binding constants (KSV) using the equation:

where $ F_0 $/$ F $ are fluorescence intensities without/with quencher.- Limit of detection (LOD) : Determine via linear regression (e.g., LOD = 0.269 mg/L for similar benzamides) .

Q. What safety protocols are essential for handling derivatives of this compound?

- Methodological Answer :

- Mutagenicity screening : Conduct Ames testing for anomeric amide derivatives (e.g., compound 3 in showed low mutagenicity but required PPE).

- Decomposition risks : Monitor thermal stability via differential scanning calorimetry (DSC); avoid heating above 100°C.

- Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.